1-[(4-Fluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 2-furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(2-furylmethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets. The furan ring may also contribute to the compound’s overall biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar structure but lacks the sulfonyl and furylmethyl groups.
1-(4-Chlorophenyl)sulfonyl-4-(2-furylmethyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Ethoxyphenyl)sulfonyl-4-(2-furylmethyl)piperazine: Similar structure with an ethoxy group instead of fluorine.
Uniqueness
1-[(4-Fluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is unique due to the presence of both the fluorophenylsulfonyl and furylmethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17FN2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H17FN2O3S/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
InChI Key |
MJPSCYATZLHFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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